Cas no 54055-40-2 (2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine)
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
- 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine
- 5-methyl-1H-Pyrazole-3-ethanamine
- 2-(5-Methyl-1(2)H-pyrazol-3-yl)-aethylamin
- 2-(5-methyl-1(2)H-pyrazol-3-yl)-ethylamine
- AC1LJ8YP
- AK-35565
- Oprea1_314793
- RP19651
- SureCN5255200
- SureCN8027340
- 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine
- AKOS022175484
- SCHEMBL8027340
- SB75107
- J-505812
- SCHEMBL5255200
- 54055-40-2
- AKOS006352826
- DA-37151
- EN300-264791
- F2198-0069
- AMY15048
-
- MDL: MFCD08449790
- Inchi: 1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9)
- InChI Key: TXHATVNPKQCJMW-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(CCN)=N1
Computed Properties
- Exact Mass: 125.09543
- Monoisotopic Mass: 125.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.7
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331236-100mg |
2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 95%+ | 100mg |
$328 | 2021-08-18 | |
| Chemenu | CM331236-250mg |
2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 95%+ | 250mg |
$521 | 2021-08-18 | |
| Chemenu | CM331236-1g |
2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 95%+ | 1g |
$1663 | 2021-08-18 | |
| TRC | B497745-10mg |
2-(3-methyl-1H-pyrazol-5-yl)ethanamine |
54055-40-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B497745-50mg |
2-(3-methyl-1H-pyrazol-5-yl)ethanamine |
54055-40-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B497745-100mg |
2-(3-methyl-1H-pyrazol-5-yl)ethanamine |
54055-40-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM331236-1g |
2-(3-Methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 95%+ | 1g |
$712 | 2023-02-02 | |
| Enamine | EN300-1823587-0.05g |
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 0.05g |
$816.0 | 2023-09-14 | ||
| Enamine | EN300-1823587-0.1g |
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 0.1g |
$855.0 | 2023-09-14 | ||
| Enamine | EN300-1823587-0.25g |
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine |
54055-40-2 | 0.25g |
$893.0 | 2023-09-14 |
2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine
Introduction to 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 54055-40-2) and Its Emerging Applications in Chemical Biology
The compound 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine, identified by the CAS number 54055-40-2, represents a significant molecule in the realm of chemical biology and pharmaceutical research. Its unique structural framework, featuring a pyrazole core substituted with a methyl group at the 3-position and an amine functional group at the 1-position, has garnered considerable attention due to its versatile pharmacological properties. This introduction delves into the molecular characteristics, synthetic pathways, and particularly, the latest research findings that underscore its potential in drug discovery and therapeutic development.
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The presence of the 3-methyl group enhances the compound's lipophilicity, making it more amenable to crossing biological membranes, while the amine substituent at the 1-position provides a handle for further chemical modifications, such as coupling with carboxylic acids via amide bond formation—a common strategy in drug design. This dual functionality has positioned 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine as a valuable intermediate in the synthesis of more complex bioactive molecules.
Recent advancements in computational chemistry have enabled the rapid screening of such heterocyclic compounds for their binding affinity to target proteins. Studies employing molecular docking techniques have revealed that derivatives of this compound exhibit promising interactions with enzymes and receptors implicated in inflammatory pathways. For instance, preliminary virtual screening experiments suggest that modifications at the amine moiety could enhance binding to cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis and play a critical role in pain and inflammation.
In parallel, experimental investigations have begun to unravel the pharmacokinetic profile of this compound. Pharmacokinetic studies indicate that oral administration results in moderate bioavailability, with a half-life that suggests potential for once-daily dosing regimens. The metabolic stability of 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine has been assessed through LC-MS/MS analysis, revealing that it undergoes slow biotransformation in vitro, primarily via aliphatic amine oxidation pathways. This metabolic profile is advantageous for reducing drug-drug interactions while maintaining prolonged therapeutic efficacy.
The therapeutic relevance of this compound has been further explored through its incorporation into novel drug candidates targeting neurological disorders. Emerging research indicates that pyrazole derivatives can modulate neurotransmitter release by interacting with presynaptic transporters. Specifically, analogs of 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amine have shown efficacy in preclinical models of Parkinson's disease by enhancing dopamine levels in the striatum without significant side effects on other neurotransmitter systems. The structural rigidity provided by the pyrazole ring ensures high specificity, minimizing off-target effects—a critical factor in developing safe and effective therapeutics.
Synthetic methodologies for accessing 2-(3-methyl-1H-pyrazol-5-yl)ethan-1-amines have seen significant refinement over recent years. Traditional approaches involving condensation reactions between hydrazines and α-bromo ketones have been complemented by more modern catalytic methods that improve yield and selectivity. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination, have enabled efficient introduction of diverse substituents at both positions of the pyrazole ring. These advances not only streamline production but also allow for rapid diversification of the compound library for high-throughput screening campaigns.
The adaptability of this scaffold has also been exploited in developing probes for biochemical assays. Researchers have leveraged its ability to form stable complexes with metal ions to design sensors for detecting trace amounts of metal contaminants in environmental samples. Additionally, its fluorescence properties can be tuned by introducing electron-withdrawing or donating groups into the molecule, making it useful as a fluorescent label in cellular imaging studies. Such applications highlight the compound's potential beyond traditional pharmaceuticals.
Looking ahead, the integration of machine learning algorithms into drug discovery pipelines is poised to accelerate the exploration of derivatives based on 2-(3-methyl-1H-pyrazol-5-ylolethanamino) (CAS No. 540554020). Predictive models trained on large datasets can identify structural motifs that enhance potency against specific disease targets while minimizing toxicity liabilities. This computational approach complements experimental efforts by prioritizing promising candidates for synthesis and validation studies, thereby optimizing resource allocation in early-stage drug development.
In conclusion,2-(3-methyl-H-pyrazol-S-ylolethanamino) (CAS No. 540554020) exemplifies how well-designed heterocyclic compounds can bridge fundamental chemical biology insights with practical therapeutic applications. Its unique structural features offer multiple opportunities for functionalization and optimization across various disease domains—from inflammation and neurodegeneration to metabolic disorders—and its synthetic accessibility ensures continued innovation within academic and industrial research settings.
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